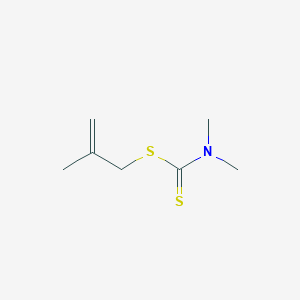![molecular formula C14H30O3Sn B14633750 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol CAS No. 56613-58-2](/img/structure/B14633750.png)
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, an acetyloxy group, and a butan-2-ol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol typically involves the reaction of dibutyltin oxide with butan-2-ol in the presence of acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized organotin compounds.
Reduction: Simplified organotin derivatives.
Substitution: Organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or materials science.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(Acetyloxy)(dibutyl)stannyl]ethanol
- 1-[(Acetyloxy)(dibutyl)stannyl]propan-2-ol
- 1-[(Acetyloxy)(dibutyl)stannyl]pentan-2-ol
Uniqueness
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the butan-2-ol moiety and the acetyloxy group allows for versatile chemical transformations and applications in various fields.
Propiedades
Número CAS |
56613-58-2 |
|---|---|
Fórmula molecular |
C14H30O3Sn |
Peso molecular |
365.10 g/mol |
Nombre IUPAC |
[dibutyl(2-hydroxybutyl)stannyl] acetate |
InChI |
InChI=1S/C4H9O.2C4H9.C2H4O2.Sn/c1-3-4(2)5;2*1-3-4-2;1-2(3)4;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
VJICJTURKQOFNG-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CC(CC)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



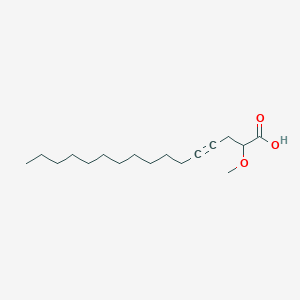
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
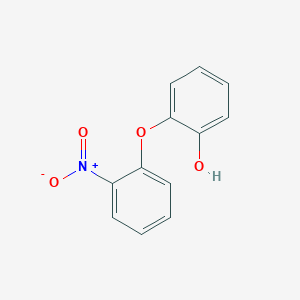
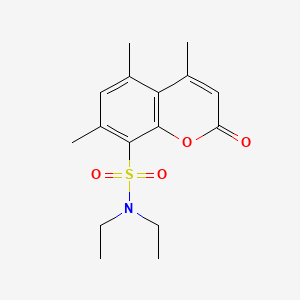
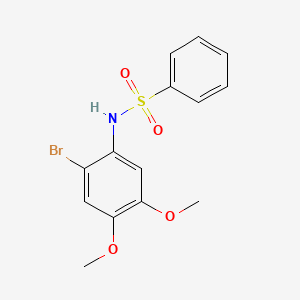
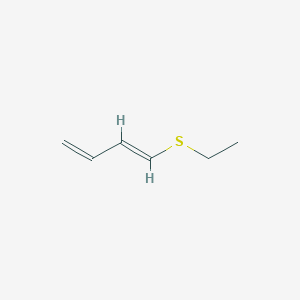

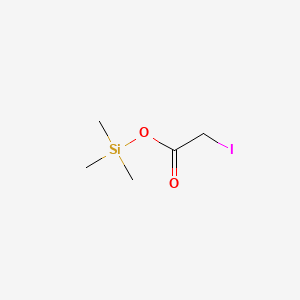
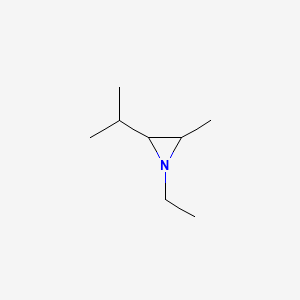
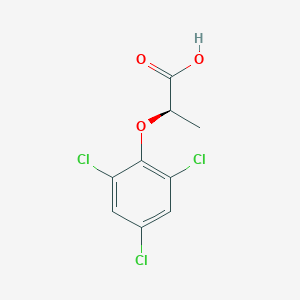
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
